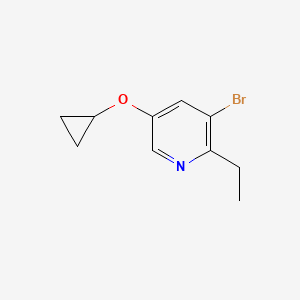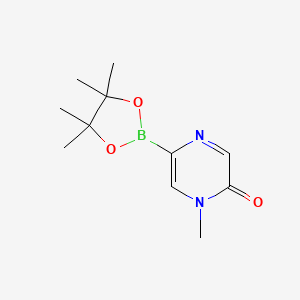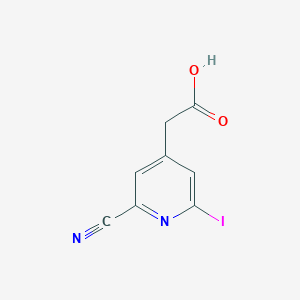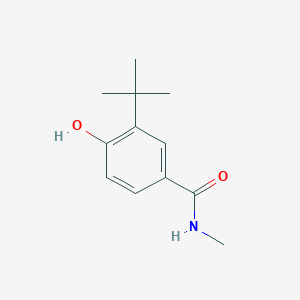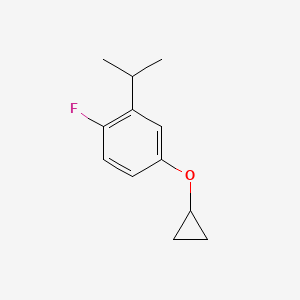
4-Cyclopropoxy-1-fluoro-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Reagents: Boron reagents (e.g., organoboron compounds)
Solvent: Organic solvents (e.g., toluene, THF)
Temperature: Mild temperatures (e.g., 50-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity
Analyse Chemischer Reaktionen
Types of Reactions
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms
Reduction: Addition of hydrogen atoms or removal of oxygen atoms
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives or substituted benzene compounds
Wissenschaftliche Forschungsanwendungen
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison
Compared to similar compounds, 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE stands out due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of the cyclopropoxy group and the fluorine atom in particular can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H15FO |
|---|---|
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)11-7-10(5-6-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
UPJQXRQPRUUZBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




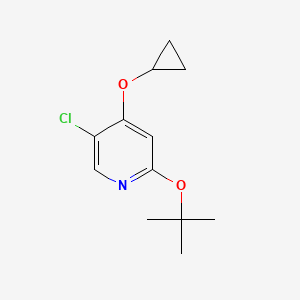
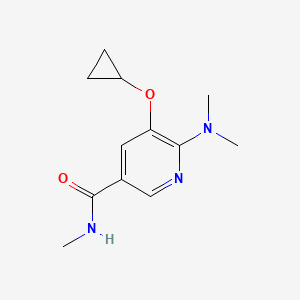
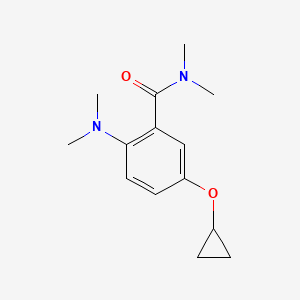
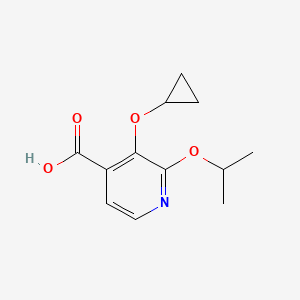
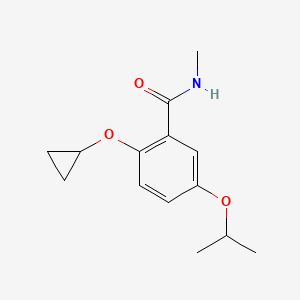

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
